molecular formula C7H11N3O2S B12496204 2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-ethylacetamide

2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-ethylacetamide

Cat. No.: B12496204
M. Wt: 201.25 g/mol
InChI Key: QRUSFYPMTHMDIU-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable thioamide precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and purity. The choice of method depends on factors like cost, availability of raw materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-ethyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide

Uniqueness

N-ethyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl group and the thiazolidine ring structure enhances its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-ethyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C7H11N3O2S/c1-2-9-5(11)3-4-6(12)10-7(8)13-4/h4H,2-3H2,1H3,(H,9,11)(H2,8,10,12)

InChI Key

QRUSFYPMTHMDIU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1C(=O)NC(=N)S1

Origin of Product

United States

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